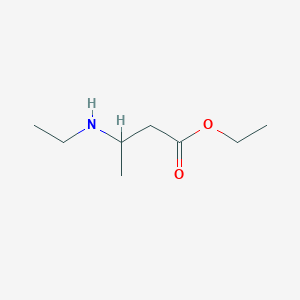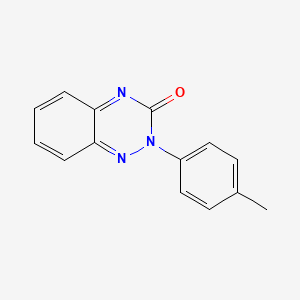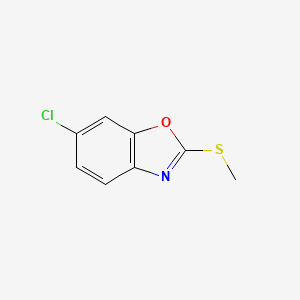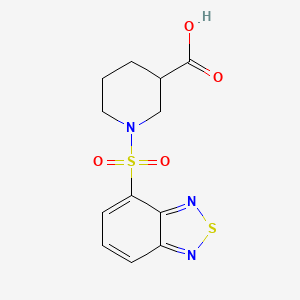
5-fluoro-1-propyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-fluoro-1-propyl-1H-indole-3-carbaldehyde is not directly discussed in the provided papers. However, the papers do provide insights into related fluorinated carbaldehydes and their properties, which can be used to infer some aspects of the compound . The first paper discusses the synthesis of 2-fluoroalkyl imidazole-5-carbaldehydes using a Bi(iii)-catalyzed aminooxygenation process, indicating the interest in fluorinated carbaldehydes in the field of synthetic organic chemistry . The second paper investigates a structurally different compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and provides detailed analysis on its molecular structure, vibrational frequencies, and potential for nonlinear optics and phosphodiesterase inhibitory activity .
Synthesis Analysis
The synthesis of fluorinated carbaldehydes, such as the ones mentioned in the first paper, involves a Bi(iii)-catalyzed aminooxygenation of fluorinated propargyl amidines . This process yields moderate to excellent yields and highlights the role of phenol, which is critical for the reaction and can be recovered and recycled. Although the synthesis of this compound is not explicitly described, similar catalytic and synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of fluorinated carbaldehydes can be complex and is often analyzed using both experimental and theoretical methods, as seen in the second paper . The paper describes the use of HF and DFT calculations to optimize the molecular structure and vibrational frequencies of a related compound. Such computational methods could also be applied to this compound to predict its structure and properties.
Chemical Reactions Analysis
The first paper mentions an unconventional decarbonylation reaction that occurs on the synthesized 2-fluoroalkyl imidazole-5-carbaldehydes in the presence of KOt-Bu . This indicates that fluorinated carbaldehydes can undergo further chemical transformations, which could be relevant for the compound of interest when considering its potential reactivity and applications.
Physical and Chemical Properties Analysis
The analysis of physical and chemical properties of fluorinated carbaldehydes, as seen in the second paper, involves a variety of techniques including vibrational spectroscopy, natural bonding orbital analysis, and frontier molecular orbital analysis . These methods help in understanding the stability, charge distribution, and potential reactivity of the molecules. The molecular electrostatic potential map provides insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. The first hyperpolarizability calculation suggests the compound's role in nonlinear optics. Although these analyses are specific to the compound studied in the second paper, similar properties could be expected for this compound, particularly regarding its electrostatic potential and reactivity.
Scientific Research Applications
New Synthesis of 3-Fluoropyrroles
Researchers have developed efficient methods for preparing 3-fluoropyrroles, utilizing 2-aryl-5-(bromomethyl)-1-pyrrolines and subsequent electrophilic alpha,alpha-difluorination. This approach provides an easy entry into various new 3-fluorinated pyrroles, highlighting the compound's utility in synthesizing fluorinated heterocyclic compounds (Surmont et al., 2009).
Green & Sustainable Nanocatalysed Synthetic Route
Indole-3-carbaldehyde derivatives, including those related to "5-fluoro-1-propyl-1H-indole-3-carbaldehyde," have been synthesized using ZnO nanoparticles in a solvent-free grindstone method. This method is noted for its high yields, short reaction times, and environmental friendliness. These compounds have applications in lipoxygenase inhibition, anti-tumor, antimicrobial, and anti-inflammatory agents (Madan, 2020).
Gold-Catalyzed Cycloisomerizations
The study describes a method to prepare 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization, demonstrating the compound's utility in complex chemical transformations. This process is significant for synthesizing indole derivatives efficiently, with broad substrate applicability (Kothandaraman et al., 2011).
Reactions with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles
This research outlines the synthesis of new heterocyclic compounds through the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes, illustrating the versatility of indole carbaldehydes in heterocyclic chemistry. Such compounds have potential applications in pharmaceuticals and materials science (Vikrishchuk et al., 2019).
Catalytic Activity in Synthesis of Organic Compounds
Research has shown the catalytic activity of nickel ferrite nanoparticles in the synthesis of derivatives involving "5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one," demonstrating the compound's role in facilitating organic synthesis and its potential in drug discovery and development (Rao et al., 2019).
Future Directions
Mechanism of Action
Target of Action
5-Fluoro-1-propyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives can affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can induce various molecular and cellular changes.
properties
IUPAC Name |
5-fluoro-1-propylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-6-10(13)3-4-12(11)14/h3-4,6-8H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBVJAGZPUVTKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649293 |
Source


|
| Record name | 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944465-16-1 |
Source


|
| Record name | 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)

![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)
amino]acetic acid](/img/structure/B1326691.png)
![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)
![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)
![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)
![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326704.png)
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)